(3-(Benzyloxy)-5-methoxyphenyl)methanol, with the Chemical Abstracts Service (CAS) number 50637-28-0, is an organic compound characterized by a specific arrangement of functional groups that include methoxy and benzyloxy moieties. This compound is classified under the category of phenolic compounds due to its structural features, which include a phenyl ring substituted with ether and hydroxyl groups.
The synthesis of (3-(Benzyloxy)-5-methoxyphenyl)methanol can be achieved through various methods, primarily involving the functionalization of aromatic compounds. One common approach includes the use of methoxybenzaldehyde derivatives as starting materials.
For instance, a method described involves stirring a solution of the precursor compound in methanol with sodium borohydride for approximately six hours to yield (3-(Benzyloxy)-5-methoxyphenyl)methanol .
The molecular structure of (3-(Benzyloxy)-5-methoxyphenyl)methanol features:
(3-(Benzyloxy)-5-methoxyphenyl)methanol can participate in various chemical reactions typical for alcohols and phenolic compounds:
Reactions are typically performed under controlled conditions, often requiring specific catalysts or reagents to facilitate transformations effectively.
The mechanism of action for (3-(Benzyloxy)-5-methoxyphenyl)methanol can be understood through its interactions in biological systems:
Data from studies suggest that similar compounds exhibit significant biological activities, including anti-inflammatory and anticancer properties .
(3-(Benzyloxy)-5-methoxyphenyl)methanol has several scientific uses:
The strategic incorporation of ortho-substituted benzyloxy and methoxy groups on aromatic systems generates privileged pharmacophores in drug design. (3-(Benzyloxy)-5-methoxyphenyl)methanol (C₁₅H₁₆O₃, MW 244.29 g/mol) exemplifies this motif, where its electron-donating benzyloxy group enhances lipid solubility and influences molecular conformation through steric effects, while the methoxy group modulates electronic properties and metabolic stability [1] [3]. Such substitutions are critical for optimizing target engagement and pharmacokinetic profiles, as evidenced by several drug classes:
Table 1: Bioactive Compounds Featuring Benzyloxy-Methoxy Pharmacophores
Compound Class | Biological Activity | Key Structural Features | Reference |
---|---|---|---|
Benzothiazole derivatives | MAO-B inhibition (IC₅₀ = 0.062 μM) | 2-(4-(Benzyloxy)-5-hydroxyphenyl)benzothiazole | [4] |
Anisole-containing drugs | Target engagement via H-bonding/π-stacking | Methoxy group adjacent to hydrophobic moiety | [3] |
Neuroprotective hybrids | Antioxidant (ORAC = 2.27 Trolox equiv) | Benzyloxy group with ortho-hydroxyl | [4] |
(3-(Benzyloxy)-5-methoxyphenyl)methanol (CAS: 50637-28-0) emerged as a key intermediate in the 1970s–1990s during synthetic campaigns targeting natural phenolics and drug prototypes. Early work by Cannon et al. (1973) utilized it as a precursor to dibenzyloxy-methoxy substituted stilbenes via Wittig reactions [1]. Its synthetic utility expanded due to:
Table 2: Historical Evolution of Synthetic Applications
Time Period | Synthetic Application | Key Achievement | Yield | |
---|---|---|---|---|
1973 | Stilbene natural product synthesis | Cannon's Pd-catalyzed coupling | ~% (unoptimized) | [1] |
1999 | Analog synthesis for bioactivity screening | Ohashi's iterative benzylation-oxidation | ~% (multiple steps) | [1] |
2003 | Industrial-scale production (TAKEDA) | Optimized benzyl ether formation | 99% | [1] |
2013 | Electrochemical C–H functionalization | Nawrat's anodic acetoxylation | Moderate | [1] |
2023 | Hybrid neuroprotective agents (benzothiazoles) | One-pot condensation-benzylation | >97% purity | [4] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7